molecular formula C7H9NO4S B047273 Dimethyl isothiocyanatosuccinate CAS No. 121928-38-9

Dimethyl isothiocyanatosuccinate

Cat. No. B047273
CAS RN: 121928-38-9
M. Wt: 203.22 g/mol
InChI Key: NWHDEBYHAZNXDQ-UHFFFAOYSA-N
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Description

Dimethyl isothiocyanatosuccinate is a chemical compound with the molecular formula C7H9NO4S . It contains total 21 bond(s); 12 non-H bond(s), 4 multiple bond(s), 6 rotatable bond(s), 4 double bond(s), 1 isothiocyanate(s) (aliphatic) and 2 ester(s) (aliphatic) .


Molecular Structure Analysis

The molecular structure of Dimethyl isothiocyanatosuccinate includes 21 bonds in total, with 12 non-H bonds, 4 multiple bonds, 6 rotatable bonds, 4 double bonds, 1 isothiocyanate (aliphatic), and 2 esters (aliphatic) .

Scientific Research Applications

Organic Synthesis

Dimethyl isothiocyanatosuccinate serves as a versatile reagent in organic synthesis, particularly in the construction of heterocyclic compounds. Its isothiocyanate group participates in reactions forming imidazoles, which are crucial in pharmaceuticals and agrochemicals .

Pharmaceutical Applications

In pharmaceutical research, Dimethyl isothiocyanatosuccinate is used to synthesize compounds with potential medicinal properties. It’s involved in creating molecules that exhibit antimicrobial effects and may contribute to cancer chemoprevention .

Biochemistry

The compound finds use in biochemistry for the study of enzyme reactions where isothiocyanates are substrates or inhibitors. This aids in understanding enzyme mechanisms and designing drugs that target specific biochemical pathways .

Materials Science

Dimethyl isothiocyanatosuccinate is utilized in materials science for the development of new materials with specific properties, such as enhanced durability or conductivity. It’s particularly useful in the synthesis of polymers and coatings .

Analytical Chemistry

In analytical chemistry, Dimethyl isothiocyanatosuccinate is used as a derivatization agent to enhance the detection of various compounds. Its ability to react with primary amines makes it valuable in mass spectrometry and chromatography .

Environmental Science

Researchers use Dimethyl isothiocyanatosuccinate in environmental science to study the degradation of harmful substances. It helps in understanding the breakdown of pollutants and designing better waste treatment processes .

Biomedical Applications

In the field of biomedicine, Dimethyl isothiocyanatosuccinate contributes to the development of bioadhesives and tissue engineering materials. Its reactivity allows for the creation of biocompatible materials that can be used in medical implants and wound healing .

Agrochemical Research

Dimethyl isothiocyanatosuccinate is instrumental in developing agrochemicals such as pesticides and fertilizers. Its chemical properties enable the synthesis of compounds that improve crop resilience and yield .

Safety and Hazards

The safety data sheet for a similar compound, Dimethyl succinate, indicates that it causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid release to the environment, wear protective gear, and seek medical advice if irritation persists .

properties

IUPAC Name

dimethyl 2-isothiocyanatobutanedioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NO4S/c1-11-6(9)3-5(8-4-13)7(10)12-2/h5H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWHDEBYHAZNXDQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC(C(=O)OC)N=C=S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Dimethyl isothiocyanatosuccinate

CAS RN

121928-38-9
Record name Dimethyl isothiocyanatosuccinate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0121928389
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 121928-38-9
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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